molecular formula C11H6BrF3O3 B13980999 Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate

Katalognummer: B13980999
Molekulargewicht: 323.06 g/mol
InChI-Schlüssel: CHUWFGPSSCQZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, can also be employed to construct the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be utilized to enhance reaction efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .

Wissenschaftliche Forschungsanwendungen

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiophene Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring.

Uniqueness

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and potential biological activities compared to other benzofuran derivatives .

Eigenschaften

Molekularformel

C11H6BrF3O3

Molekulargewicht

323.06 g/mol

IUPAC-Name

methyl 7-bromo-3-(trifluoromethyl)-1-benzofuran-5-carboxylate

InChI

InChI=1S/C11H6BrF3O3/c1-17-10(16)5-2-6-7(11(13,14)15)4-18-9(6)8(12)3-5/h2-4H,1H3

InChI-Schlüssel

CHUWFGPSSCQZTD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.